![molecular formula C5H6N6 B13097072 Imidazo[1,5-a][1,3,5]triazine-2,4-diamine CAS No. 557791-38-5](/img/structure/B13097072.png)
Imidazo[1,5-a][1,3,5]triazine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidazo[1,5-a][1,3,5]triazine-2,4-diamine is a heterocyclic compound that features a fused ring system combining imidazole and triazine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Imidazo[1,5-a][1,3,5]triazine-2,4-diamine can be synthesized through various methods. One common approach involves the I2-mediated annulation of 2-amino-1,3,5-triazines with ketones . This method is versatile and can be applied to a range of ketones, including electron-rich and electron-poor acetophenones, as well as heterocyclic ketones . Another method involves a one-pot, multicomponent reaction using trialkyl orthoesters, 2-aminoimidazoles, and cyanamide . This approach is efficient and can be performed under microwave irradiation or conventional heating .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the scalability of the aforementioned synthetic routes suggests potential for industrial application. The I2-mediated annulation and one-pot multicomponent reactions are both straightforward and can be adapted for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Imidazo[1,5-a][1,3,5]triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The compound can undergo substitution reactions, particularly at the amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,5-a][1,3,5]triazine oxides, while reduction can produce various amino derivatives.
Aplicaciones Científicas De Investigación
Imidazo[1,5-a][1,3,5]triazine-2,4-diamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique structure makes it a candidate for materials science applications, including the development of novel polymers and catalysts.
Mecanismo De Acción
The mechanism of action of Imidazo[1,5-a][1,3,5]triazine-2,4-diamine involves its interaction with specific molecular targets. For instance, in the context of Alzheimer’s disease, the compound has been shown to inhibit acetylcholinesterase and butyrylcholinesterase by binding to their active sites . This dual inhibition is achieved through interactions with both the catalytically active sites and the peripheral anionic sites of the enzymes .
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[1,2-a][1,3,5]triazine: This compound shares a similar fused ring system but differs in the position of the nitrogen atoms.
Benzimidazole/1,3,5-triazine-2,4-diamine hybrids: These compounds combine benzimidazole and triazine rings and have been studied for their multifunctional properties.
Uniqueness
Imidazo[1,5-a][1,3,5]triazine-2,4-diamine is unique due to its specific ring fusion and the presence of two amino groups at positions 2 and 4. This structure confers distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
557791-38-5 |
|---|---|
Fórmula molecular |
C5H6N6 |
Peso molecular |
150.14 g/mol |
Nombre IUPAC |
imidazo[1,5-a][1,3,5]triazine-2,4-diamine |
InChI |
InChI=1S/C5H6N6/c6-4-9-3-1-8-2-11(3)5(7)10-4/h1-2H,(H4,6,7,9,10) |
Clave InChI |
NWGYTBFAOAGKPV-UHFFFAOYSA-N |
SMILES canónico |
C1=C2N=C(N=C(N2C=N1)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



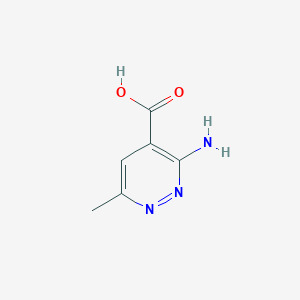
![Ethyl 5-bromo-2-(4-fluorophenyl)pyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B13097007.png)

![2-[3-(3-Methylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13097024.png)
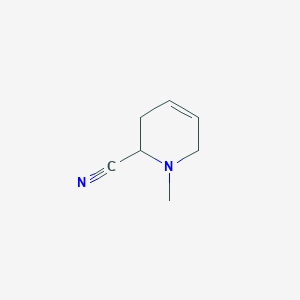
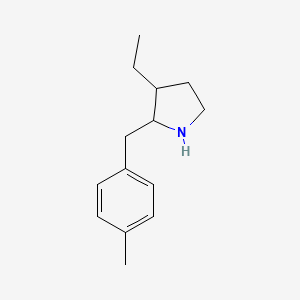
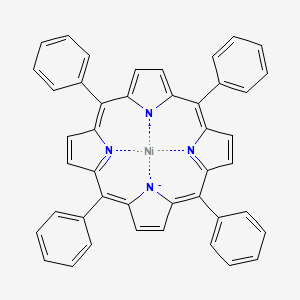
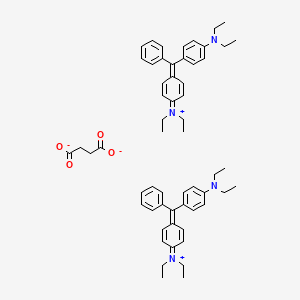
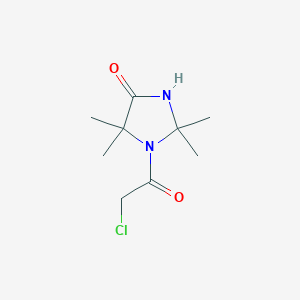
![1-Methylhexahydro-1H-pyrazolo[1,2-a]pyridazin-6-amine](/img/structure/B13097052.png)

![N-Ethyl-N-Methyl-3-Azaspiro[5.5]Undec-7-En-9-Amine](/img/structure/B13097065.png)
![[5,5'-Bi-1H-indole]-2,2',3,3'-tetrone](/img/structure/B13097081.png)
